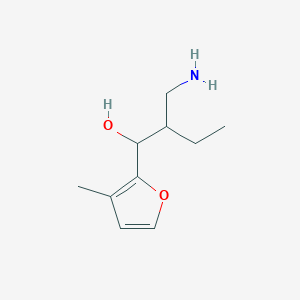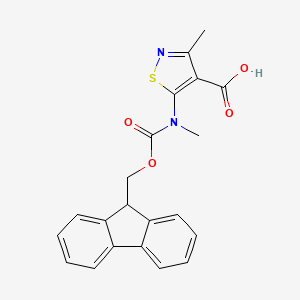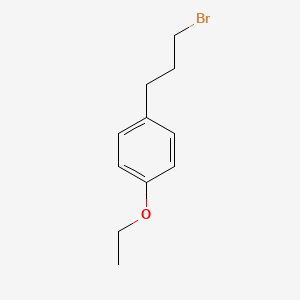![molecular formula C11H18ClNO2 B13514838 3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)
3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({Bicyclo[222]oct-5-en-2-yl}amino)propanoic acid hydrochloride is a synthetic organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride typically involves the following steps:
Formation of the Bicyclic Intermediate: The bicyclic structure is synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Amination: The resulting bicyclic compound undergoes amination using an appropriate amine, such as propylamine, under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
科学的研究の応用
3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of 3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, modulating the activity of enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their function.
類似化合物との比較
Similar Compounds
- 3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)butanoic acid hydrochloride
- 3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)ethanoic acid hydrochloride
Uniqueness
3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride is unique due to its specific bicyclic structure and the length of its carbon chain. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
特性
分子式 |
C11H18ClNO2 |
|---|---|
分子量 |
231.72 g/mol |
IUPAC名 |
3-(2-bicyclo[2.2.2]oct-5-enylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c13-11(14)5-6-12-10-7-8-1-3-9(10)4-2-8;/h1,3,8-10,12H,2,4-7H2,(H,13,14);1H |
InChIキー |
DJZLFIGCPUCJLW-UHFFFAOYSA-N |
正規SMILES |
C1CC2C=CC1CC2NCCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{2-Bromothieno[3,2-b]furan-5-yl}methanol](/img/structure/B13514769.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylicacid](/img/structure/B13514773.png)

![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13514801.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-5-carboxylic acid](/img/structure/B13514806.png)




![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
![2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B13514844.png)

